molecular formula C6H10O2 B13544671 5-Methoxypent-3-en-2-one CAS No. 59376-65-7

5-Methoxypent-3-en-2-one

Katalognummer: B13544671
CAS-Nummer: 59376-65-7
Molekulargewicht: 114.14 g/mol
InChI-Schlüssel: JVFCLMBHAHOOKN-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxypent-3-en-2-one is an organic compound with the molecular formula C6H10O2. It is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications. The compound features a methoxy group attached to a pentenone structure, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Methoxypent-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 3-penten-2-one with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the addition of the methoxy group to the pentenone structure.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxypent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

5-Methoxypent-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and synthesis of bioactive compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Methoxypent-3-en-2-one involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The compound’s effects are mediated through its ability to undergo chemical transformations, which can modulate biological activity and chemical properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxypent-3-en-2-one: Similar structure but with the methoxy group at a different position.

    3-Penten-2-one: Lacks the methoxy group, making it less reactive in certain chemical reactions.

    5-Methoxypent-1-ene: Similar structure but with a different position of the double bond.

Uniqueness

5-Methoxypent-3-en-2-one is unique due to its specific placement of the methoxy group and double bond, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Eigenschaften

CAS-Nummer

59376-65-7

Molekularformel

C6H10O2

Molekulargewicht

114.14 g/mol

IUPAC-Name

(E)-5-methoxypent-3-en-2-one

InChI

InChI=1S/C6H10O2/c1-6(7)4-3-5-8-2/h3-4H,5H2,1-2H3/b4-3+

InChI-Schlüssel

JVFCLMBHAHOOKN-ONEGZZNKSA-N

Isomerische SMILES

CC(=O)/C=C/COC

Kanonische SMILES

CC(=O)C=CCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.